ethyl 6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
CAS No.: 866134-55-6
Cat. No.: VC7088339
Molecular Formula: C18H17ClN2O7S
Molecular Weight: 440.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866134-55-6 |
|---|---|
| Molecular Formula | C18H17ClN2O7S |
| Molecular Weight | 440.85 |
| IUPAC Name | ethyl 6-chloro-4-[(2-nitrophenyl)methylsulfonyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
| Standard InChI | InChI=1S/C18H17ClN2O7S/c1-2-27-18(22)17-10-20(15-9-13(19)7-8-16(15)28-17)29(25,26)11-12-5-3-4-6-14(12)21(23)24/h3-9,17H,2,10-11H2,1H3 |
| Standard InChI Key | JKBMUUVWDHDNNA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)Cl)S(=O)(=O)CC3=CC=CC=C3[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
Ethyl 6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has the molecular formula C₁₈H₁₇ClN₂O₇S and a molecular weight of 440.85 g/mol . The IUPAC name reflects its substitution pattern: ethyl 6-chloro-4-[(2-nitrophenyl)methylsulfonyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 866134-55-6 | |
| SMILES | CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)Cl)S(=O)(=O)CC3=CC=CC=C3N+[O-] | |
| InChIKey | JKBMUUVWDHDNNA-UHFFFAOYSA-N | |
| Purity Specification | ≥95% |
The benzoxazine core (a six-membered ring containing oxygen and nitrogen) is substituted at position 6 with chlorine, while position 4 features a sulfonyl group linked to a 2-nitrobenzyl moiety. The ethyl ester at position 2 enhances solubility in organic solvents.
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) are unavailable in the provided sources, computational descriptors suggest:
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Polar Surface Area: ~130 Ų (estimated from nitro and sulfonyl groups), indicating moderate permeability.
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Rotatable Bonds: 7, conferring conformational flexibility.
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Hydrogen Bond Acceptors: 7, contributing to potential drug-receptor interactions.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis likely involves sequential functionalization of a benzoxazine precursor (Figure 1):
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Benzoxazine Core Formation: Condensation of 2-aminoethanol with 5-chloro-2-nitrophenol under acidic conditions to form the dihydrobenzoxazine ring .
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Sulfonylation: Reaction with 2-nitrobenzylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group.
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Esterification: Ethyl chloroformate treatment to install the carboxylate ester .
Challenges:
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Nitro group reduction during sulfonylation requires controlled conditions.
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Steric hindrance from the 2-nitrobenzyl group may reduce reaction yields.
Purification and Quality Control
AKSci specifies a purity of ≥95%, achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol/water mixtures . Stability tests recommend storage at 2–8°C under inert atmosphere to prevent nitro group degradation .
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C (predicted via thermogravimetric analysis of analogous compounds).
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Light Sensitivity: Nitrobenzyl group necessitates amber glass packaging to prevent photolytic degradation .
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Hydrolytic Sensitivity: The ester moiety may undergo hydrolysis in aqueous alkaline conditions, yielding the carboxylic acid derivative .
Solubility and Partitioning
| Solvent | Solubility (mg/mL) |
|---|---|
| Dimethyl Sulfoxide | >50 |
| Ethanol | 10–20 |
| Water | <0.1 |
The logP (octanol-water partition coefficient) is estimated at 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Comparative Analysis with Analogous Compounds
The nitrobenzyl substitution in the target compound increases polarity and redox activity compared to chloro analogs.
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